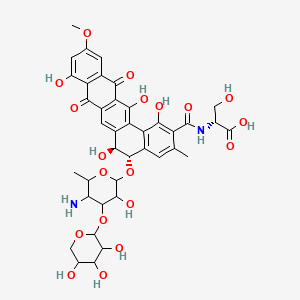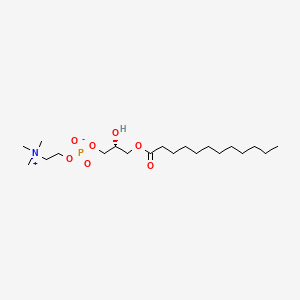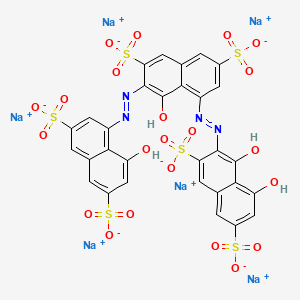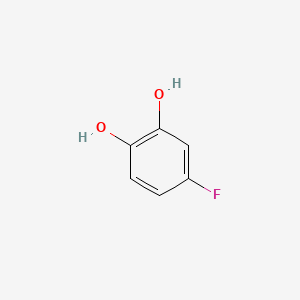
4-氟邻苯二酚
描述
4-Fluorocatechol is a member of catechols.
科学研究应用
环境生物降解
4-氟邻苯二酚: 是氟代芳香族化合物生物降解过程中的关键中间体。 能够降解这些化合物的微生物可以将4-氟邻苯二酚分解成危害较小的物质,这对环境清理工作至关重要 {svg_1}.
制药行业
在制药领域,4-氟邻苯二酚可用作合成各种药物的砌块。 其独特的性质,例如由于氟原子而提高的代谢稳定性,使其成为药物设计中的一种有价值的化合物 {svg_2}.
农用化学品合成
该化合物对生物和非生物降解的抗性使4-氟邻苯二酚成为创造更稳定的农用化学品的潜在候选者,这可能导致具有更长保质期的农药和除草剂 {svg_3}.
生物转化过程
4-氟邻苯二酚: 可以通过使用特定菌株细菌(如大肠杆菌)对4-氟苯酚进行生物转化来生产。 该过程对需要纯邻苯二酚的工业应用具有重要意义 {svg_4}.
分析化学
由于其独特的化学结构,4-氟邻苯二酚可作为分析方法中的标准品或试剂,用于检测和量化各种样品中氟代化合物的含量 {svg_5}.
材料科学
该化合物由氟原子赋予的独特电子性质可以用于合成先进材料,包括聚合物和塑料,这些材料需要特定的特性,例如增强的稳定性 {svg_6}.
作用机制
Target of Action
4-Fluorocatechol primarily targets enzymes involved in the degradation of fluorosubstituted aromatic compounds . These enzymes, such as catechol 1,2-dioxygenase, facilitate the degradation of chloro- or bromoarenes . The role of these enzymes is to break down complex organic compounds into simpler forms that can be utilized by the organism .
Mode of Action
The interaction of 4-Fluorocatechol with its targets results in the cleavage of the compound. For instance, catechol 1,2-dioxygenase facilitates the transformation of 4-Fluorocatechol into 3-fluoromuconic acid . This transformation involves the introduction of ortho-hydroxyl groups and ring cleavage .
Biochemical Pathways
The degradation of 4-Fluorocatechol proceeds via the ortho-cleavage pathway . This pathway involves the conversion of 4-Fluorocatechol to 3-fluoromuconic acid, which can be further catabolized to 3-oxoadipate with concomitant fluoride release . This process allows the organism to utilize the carbon in the compound for energy production .
Pharmacokinetics
The high electronegativity of the fluorine atom and the strength of the carbon-fluorine bond can drastically alter the bioavailability and metabolic stability of the compound .
Result of Action
The action of 4-Fluorocatechol results in the formation of simpler compounds that can be utilized by the organism. The cleavage of 4-Fluorocatechol yields 3-fluoromuconic acid, which can be further metabolized to 3-oxoadipate . This process allows the organism to harness the carbon in the compound for energy production .
Action Environment
The action of 4-Fluorocatechol is influenced by environmental factors. For instance, the presence of other organofluorines in the environment can affect the degradation efficiency of the compound . Additionally, the susceptibility of 4-Fluorocatechol to biodegradation is affected by the molecule structure, namely, the number and position of fluorine atoms .
安全和危害
生化分析
Biochemical Properties
4-Fluorocatechol plays a crucial role in biochemical reactions, particularly in the degradation of fluorinated aromatic compounds. It is a key intermediate in the microbial degradation pathways of fluorobenzene and other fluorinated hydrocarbons. Enzymes such as catechol 1,2-dioxygenase and catechol 2,3-dioxygenase are involved in the oxidative cleavage of 4-fluorocatechol, leading to the formation of ring-cleavage products . These enzymes facilitate the breakdown of the aromatic ring, allowing further metabolism and eventual mineralization of the compound. Additionally, 4-fluorocatechol interacts with various proteins and biomolecules, influencing their activity and stability.
Cellular Effects
The effects of 4-fluorocatechol on cellular processes are multifaceted. In microbial cells, 4-fluorocatechol can induce the expression of specific genes involved in its degradation. This compound influences cell signaling pathways by modulating the activity of enzymes and regulatory proteins. In higher organisms, 4-fluorocatechol may affect cellular metabolism by altering the activity of key metabolic enzymes. Studies have shown that exposure to 4-fluorocatechol can lead to changes in gene expression, impacting cellular functions such as growth, differentiation, and stress response .
Molecular Mechanism
At the molecular level, 4-fluorocatechol exerts its effects through various mechanisms. It can bind to active sites of enzymes, either inhibiting or activating their catalytic functions. For instance, the binding of 4-fluorocatechol to catechol dioxygenases results in the cleavage of the aromatic ring, a critical step in its degradation pathway . Additionally, 4-fluorocatechol can interact with transcription factors and other regulatory proteins, influencing gene expression and cellular responses. The presence of the fluorine atom enhances the stability of these interactions, contributing to the compound’s unique biochemical properties.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-fluorocatechol can vary over time. The stability of 4-fluorocatechol is influenced by factors such as pH, temperature, and the presence of other chemicals. Over time, 4-fluorocatechol may undergo degradation, leading to the formation of various metabolites. Long-term exposure to 4-fluorocatechol in in vitro and in vivo studies has shown potential impacts on cellular function, including alterations in metabolic activity and stress responses . These temporal effects are crucial for understanding the compound’s behavior in different environmental and biological contexts.
Dosage Effects in Animal Models
The effects of 4-fluorocatechol in animal models are dose-dependent. At low doses, 4-fluorocatechol may exhibit minimal toxicity and can be metabolized efficiently by the organism. At higher doses, the compound can induce toxic effects, including oxidative stress, cellular damage, and disruption of metabolic processes . Studies in animal models have shown that high doses of 4-fluorocatechol can lead to adverse effects such as liver and kidney damage, highlighting the importance of understanding the dosage thresholds for safe and effective use.
Metabolic Pathways
4-Fluorocatechol is involved in several metabolic pathways, primarily related to the degradation of fluorinated aromatic compounds. The initial step in its metabolism involves hydroxylation by enzymes such as benzoate dioxygenase, leading to the formation of 4-fluorocatechol from fluorobenzene . Subsequent steps involve the cleavage of the aromatic ring by catechol dioxygenases, resulting in the formation of ring-cleavage products that can be further metabolized and mineralized. These pathways highlight the role of 4-fluorocatechol as a key intermediate in the biodegradation of fluorinated pollutants.
Transport and Distribution
Within cells and tissues, 4-fluorocatechol is transported and distributed through various mechanisms. Transporters and binding proteins facilitate the movement of 4-fluorocatechol across cellular membranes, ensuring its availability for metabolic processes . The compound’s distribution is influenced by factors such as lipophilicity and molecular size, which affect its localization and accumulation within different cellular compartments. Understanding these transport and distribution mechanisms is essential for elucidating the compound’s overall impact on cellular function.
Subcellular Localization
The subcellular localization of 4-fluorocatechol plays a significant role in its activity and function. Within cells, 4-fluorocatechol can be localized to specific compartments such as the cytoplasm, mitochondria, or endoplasmic reticulum . This localization is often mediated by targeting signals or post-translational modifications that direct the compound to its site of action. The subcellular distribution of 4-fluorocatechol influences its interactions with enzymes and other biomolecules, thereby affecting its biochemical and cellular effects.
属性
IUPAC Name |
4-fluorobenzene-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FO2/c7-4-1-2-5(8)6(9)3-4/h1-3,8-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFWGQJUHSAGJBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90190146 | |
| Record name | 4-Fluorocatechol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90190146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
367-32-8 | |
| Record name | 4-Fluoro-1,2-benzenediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=367-32-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Fluorocatechol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000367328 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Fluorocatechol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90190146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Fluorocatechol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


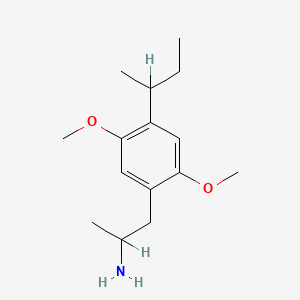
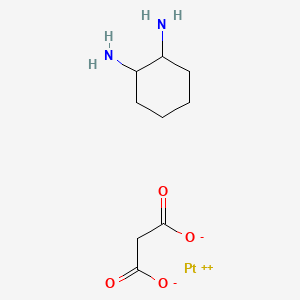
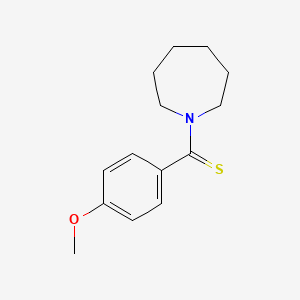
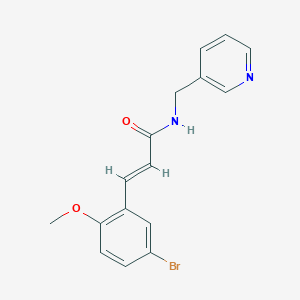
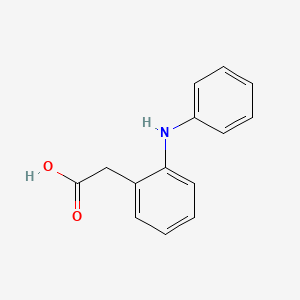
![2,6-Diphenyl-1,7-dihydropyrazolo[3,4-b]pyridine-3,4-dione](/img/structure/B1207826.png)
![1-[(2R,3S,4S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B1207830.png)
